molecular formula C17H16Cl2N4O2S B4631355 N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine

N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B4631355
M. Wt: 411.3 g/mol
InChI Key: WXZHJRUFWPHLQR-AWQFTUOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds often involves nucleophilic ring-opening reactions followed by cyclization processes. For instance, the versatile template of 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized for the synthesis of novel heterocyclic scaffolds through nucleophilic ring opening, demonstrating a method that might be relevant to the synthesis of the compound (Amareshwar, Mishra, & Ila, 2011).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular geometry, bond angles, and potential intermolecular interactions. For compounds containing dichlorophenoxy and triazole units, the structure can be significantly influenced by the presence of these groups. As an example, the study of similar triazole derivatives reveals detailed information on their crystallography, indicating the importance of hydrogen bonding and π-π interactions in stabilizing their structures (Xue et al., 2008).

Chemical Reactions and Properties

The reactivity of such compounds can be diverse, depending on the functional groups present. For example, the reaction of amines with 5-methylene-1,3-dioxolan-2-ones leading to 4-hydroxy-2-oxazolidinones illustrates the type of chemical transformations that could be expected, showing how different functional groups interact under specific conditions (Chernysheva, Bogolyubov, & Semenov, 1999).

Scientific Research Applications

Crystal Structure Analysis

A study on the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles provides insight into the structural characteristics of similar compounds. The research demonstrates the utility of X-ray crystallography in elucidating the molecular structure, which is crucial for understanding the chemical behavior and potential applications of such compounds in materials science and drug design (Kălmăn, Párkányi, & Reiter, 1984).

Antimicrobial Activities

Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlights the potential for compounds with similar structural motifs to be used in the development of new antimicrobial agents. The study shows the importance of the triazole ring and its substituents in imparting antimicrobial properties, suggesting applications in pharmacology and medicinal chemistry (Bektaş et al., 2010).

Anticancer Evaluation

The synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, including the assessment of cytotoxicity against various human tumor cell lines, underline the compound's potential as a scaffold for developing anticancer agents. This research indicates the compound's relevance in drug discovery and oncological research (Kattimani et al., 2013).

Halogen Bonding Interactions

A study investigating the halogen bonding between a ligand and the pyruvate dehydrogenase complex E1 component through crystal structure, DFT calculation, and molecular docking approaches showcases the chemical versatility of compounds with halogen atoms in drug design and enzyme inhibition. This research may inform the development of more potent inhibitors for various enzymes, highlighting applications in biochemistry and pharmaceutical chemistry (He et al., 2020).

Synthesis and Chemical Reactivity

Research on the synthesis of novel heterocyclic scaffolds from versatile templates such as bis(methylthio)methylene compounds reveals the potential for creating diverse heterocyclic structures with significant biological activities. This work is crucial for synthetic organic chemistry, providing pathways to new compounds for evaluation in various biological applications (Amareshwar, Mishra, & Ila, 2011).

properties

IUPAC Name

(E)-1-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S/c1-3-26-17-22-21-11(2)23(17)20-9-12-7-8-13(25-12)10-24-15-6-4-5-14(18)16(15)19/h4-9H,3,10H2,1-2H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHJRUFWPHLQR-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 6
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine

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